Cas no 2138220-06-9 (4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione)

4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dioneは、高度に特異的な構造を持つ有機化合物です。1,2,3-トリアゾール環とスルホン基を有するチアン骨格を併せ持ち、優れた分子安定性と反応性を兼ね備えています。ヒドロキシエチル基の導入により極性が調整可能で、医薬品中間体や機能性材料としての応用が期待されます。特に、生体適合性に優れた分子設計が特徴で、創薬分野における標的化合物としての利用可能性が高いです。精密合成が可能なため、高純度品の調製にも適しています。

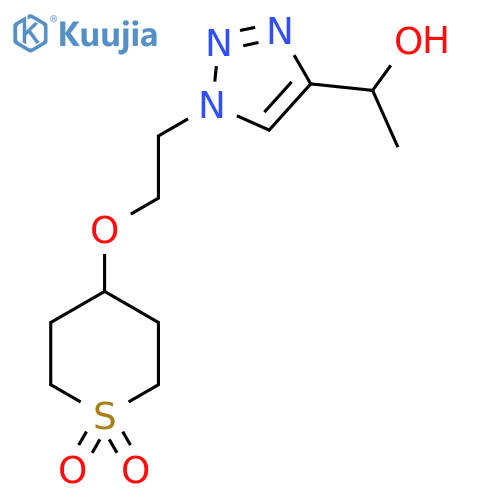

2138220-06-9 structure

商品名:4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione

4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione 化学的及び物理的性質

名前と識別子

-

- EN300-841141

- 4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione

- 2138220-06-9

- 4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione

-

- インチ: 1S/C11H19N3O4S/c1-9(15)11-8-14(13-12-11)4-5-18-10-2-6-19(16,17)7-3-10/h8-10,15H,2-7H2,1H3

- InChIKey: ZHTRMKOVACNFKU-UHFFFAOYSA-N

- ほほえんだ: S1(CCC(CC1)OCCN1C=C(C(C)O)N=N1)(=O)=O

計算された属性

- せいみつぶんしりょう: 289.10962727g/mol

- どういたいしつりょう: 289.10962727g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 370

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1

- トポロジー分子極性表面積: 103Ų

4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-841141-0.05g |

4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |

2138220-06-9 | 95% | 0.05g |

$1008.0 | 2024-05-21 | |

| Enamine | EN300-841141-5.0g |

4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |

2138220-06-9 | 95% | 5.0g |

$3479.0 | 2024-05-21 | |

| Enamine | EN300-841141-10.0g |

4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |

2138220-06-9 | 95% | 10.0g |

$5159.0 | 2024-05-21 | |

| Enamine | EN300-841141-1g |

4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |

2138220-06-9 | 1g |

$1200.0 | 2023-09-02 | ||

| Enamine | EN300-841141-10g |

4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |

2138220-06-9 | 10g |

$5159.0 | 2023-09-02 | ||

| Enamine | EN300-841141-5g |

4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |

2138220-06-9 | 5g |

$3479.0 | 2023-09-02 | ||

| Enamine | EN300-841141-0.25g |

4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |

2138220-06-9 | 95% | 0.25g |

$1104.0 | 2024-05-21 | |

| Enamine | EN300-841141-2.5g |

4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |

2138220-06-9 | 95% | 2.5g |

$2351.0 | 2024-05-21 | |

| Enamine | EN300-841141-1.0g |

4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |

2138220-06-9 | 95% | 1.0g |

$1200.0 | 2024-05-21 | |

| Enamine | EN300-841141-0.1g |

4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |

2138220-06-9 | 95% | 0.1g |

$1056.0 | 2024-05-21 |

4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

2138220-06-9 (4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione) 関連製品

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量